Aliskiren Aliskiren Aliskiren is an orally active nonpeptide renin inhibitor with antihypertensive activity. Aliskiren selectively binds to the S3 sub-pocket of renin, an enzyme in the renin-angiotensin-aldosterone system (RAAS) that is responsible for converting angiotensinogen to angiotensin I (AT I). By inhibiting the activity of renin, the conversion to AT I is prevented, which in turn prevents the conversion of AT I to AT II. This prevents arterial vasoconstriction by AT II and inhibits the production of aldosterone by AT II. As aldosterone causes re-uptake of sodium and water and eventually an increase in extracellular volume, aliskiren is able to prevent the effects that contribute to an increase in blood pressure.
Aliskiren is a unique antihypertensive agent that acts by direct inhibition of renin and has only recently been introduced into clinical practice. Aliskiren has been linked to rare instances of serum aminotransferase elevations during therapy and rare cases of idiosyncratic, clinically apparent liver injury.
Aliskiren, also known as rasilez or SPP 100, belongs to the class of organic compounds known as delta amino acids and derivatives. Delta amino acids and derivatives are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom. Aliskiren is a drug which is used for the treatment of hypertension, to lower blood pressure. Aliskiren is considered to be a practically insoluble (in water) and relatively neutral molecule. Aliskiren has been detected in multiple biofluids, such as urine and blood. Within the cell, aliskiren is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 173334-57-1
VCID: VC0517972
InChI: InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1
SMILES: CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Molecular Formula: C30H53N3O6
Molecular Weight: 551.8 g/mol

Aliskiren

CAS No.: 173334-57-1

Inhibitors

VCID: VC0517972

Molecular Formula: C30H53N3O6

Molecular Weight: 551.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Aliskiren - 173334-57-1

CAS No. 173334-57-1
Product Name Aliskiren
Molecular Formula C30H53N3O6
Molecular Weight 551.8 g/mol
IUPAC Name (2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Standard InChI InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1
Standard InChIKey UXOWGYHJODZGMF-QORCZRPOSA-N
Isomeric SMILES CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Canonical SMILES CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N
Appearance Solid powder
Boiling Point 748.4±60.0
Melting Point 95
Physical Description Solid
Description Aliskiren is an orally active nonpeptide renin inhibitor with antihypertensive activity. Aliskiren selectively binds to the S3 sub-pocket of renin, an enzyme in the renin-angiotensin-aldosterone system (RAAS) that is responsible for converting angiotensinogen to angiotensin I (AT I). By inhibiting the activity of renin, the conversion to AT I is prevented, which in turn prevents the conversion of AT I to AT II. This prevents arterial vasoconstriction by AT II and inhibits the production of aldosterone by AT II. As aldosterone causes re-uptake of sodium and water and eventually an increase in extracellular volume, aliskiren is able to prevent the effects that contribute to an increase in blood pressure.
Aliskiren is a unique antihypertensive agent that acts by direct inhibition of renin and has only recently been introduced into clinical practice. Aliskiren has been linked to rare instances of serum aminotransferase elevations during therapy and rare cases of idiosyncratic, clinically apparent liver injury.
Aliskiren, also known as rasilez or SPP 100, belongs to the class of organic compounds known as delta amino acids and derivatives. Delta amino acids and derivatives are compounds containing a carboxylic acid group and an amino group at the C5 carbon atom. Aliskiren is a drug which is used for the treatment of hypertension, to lower blood pressure. Aliskiren is considered to be a practically insoluble (in water) and relatively neutral molecule. Aliskiren has been detected in multiple biofluids, such as urine and blood. Within the cell, aliskiren is primarily located in the membrane (predicted from logP).
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Highly soluble in water (as hemifumarate salt)
In water, >350 mg/mL (pH 7.4)
2.10e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2(S),4(S),5(S),7(S)-N-(2-carbamoyl-2-methylpropyl)-5-amino-4-hydroxy-2,7-diisopropyl-8-(4-methoxy-3-(3-methoxypropoxy)phenyl)octanamid hemifumarate
aliskiren
CGP 060536B
CGP-060536B
CGP060536B
rasilez
SPP100
Tekturna
Vapor Pressure 1.9X10-20 mm Hg at 25 °C (est)
Reference 1: Zeymer U, Dechend R, Riemer T, Deeg E, Senges J, Pittrow D, Schmieder R; 3A Registry Investigators. Two-Year Outcomes of Patients Treated With Aliskiren Under Clinical Practice Conditions: Non-Interventional Prospective Study. J Clin Hypertens (Greenwich). 2015 Nov 14. doi: 10.1111/jch.12725. [Epub ahead of print] PubMed PMID: 26567060.
2: Puri R, Nissen SE, Menon V, Shao M, Hsu A, Bakris GL, Kastelein JJ, Williams B, Armbrecht J, Brunel P, Kataoka Y, Nicholls SJ. Effects of aliskiren in diabetic and non-diabetic patients with coronary artery disease: Insights from AQUARIUS. Atherosclerosis. 2015 Dec;243(2):553-9. doi: 10.1016/j.atherosclerosis.2015.10.019. Epub 2015 Oct 20. PubMed PMID: 26523993.
3: Krum H, McMurray JJ, Abraham WT, Dickstein K, Køber L, Desai AS, Solomon SD, Chiang Y, Gimpelewicz C, Reimund B, Ali MA, Tarnesby G, Massie BM; ATMOSPHERE Committees and Investigators. The Aliskiren Trial to Minimize OutcomeS in Patients with HEart failure trial (ATMOSPHERE): revised statistical analysis plan and baseline characteristics. Eur J Heart Fail. 2015 Oct;17(10):1075-83. doi: 10.1002/ejhf.408. PubMed PMID: 26511146.
4: Jarvis SS, Okada Y, Levine BD, Fu Q. Central integration and neural control of blood pressure during the cold pressor test: a comparison between hydrochlorothiazide and aliskiren. Physiol Rep. 2015 Sep 14;3(9). pii: e12502. doi: 10.14814/phy2.12502. Epub 2015 Sep 15. PubMed PMID: 26465969; PubMed Central PMCID: PMC4600375.
5: Hu J, Zhang LC, Song X, Lu JR, Jin Z. KRT6 interacting with notch1 contributes to progression of renal cell carcinoma, and aliskiren inhibits renal carcinoma cell lines proliferation in vitro. Int J Clin Exp Pathol. 2015 Aug 1;8(8):9182-8. eCollection 2015. PubMed PMID: 26464664; PubMed Central PMCID: PMC4583896.
6: Zhang Y, Wang L, Song Y, Zhao X, Wong MS, Zhang W. Renin inhibitor aliskiren exerts beneficial effect on trabecular bone by regulating skeletal renin-angiotensin system and kallikrein-kinin system in ovariectomized mice. Osteoporos Int. 2015 Oct 6. [Epub ahead of print] PubMed PMID: 26439241.
7: Simeoni M, Nicotera R, Colao M, Citraro ML, Pelagi E, Cerantonio A, Comi N, Coppolino G, Fuiano G. Direct inhibition of plasmatic renin activity with aliskiren: a promising but under-investigated therapeutic option for non-diabetic glomerulonephritis. Int Urol Nephrol. 2015 Oct 5. [Epub ahead of print] PubMed PMID: 26438325.
8: Jumar A, Ott C, Kistner I, Friedrich S, Schmidt S, Harazny JM, Schmieder RE. Effect of aliskiren on vascular remodelling in small retinal circulation. J Hypertens. 2015 Dec;33(12):2491-9. doi: 10.1097/HJH.0000000000000735. PubMed PMID: 26398851.
9: Takei Y, Ichikawa M, Kijima Y. Oral direct renin inhibitor aliskiren reduces in vivo oxidative stress and serum matrix metalloproteinase-2 levels in patients with permanent atrial fibrillation. J Arrhythm. 2015 Apr;31(2):76-7. doi: 10.1016/j.joa.2014.07.002. Epub 2014 Aug 29. PubMed PMID: 26336535; PubMed Central PMCID: PMC4550121.
10: Chang TT, Wu TC, Huang PH, Lin CP, Chen JS, Lin LY, Lin SJ, Chen JW. Direct Renin Inhibition with Aliskiren Improves Ischemia-Induced Neovasculogenesis in Diabetic Animals via the SDF-1 Related Mechanism. PLoS One. 2015 Aug 25;10(8):e0136627. doi: 10.1371/journal.pone.0136627. eCollection 2015. PubMed PMID: 26305217; PubMed Central PMCID: PMC4549314.
PubChem Compound 5493444
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator